molecular formula C15H12O3 B191059 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one CAS No. 13323-66-5

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

Cat. No.: B191059
CAS No.: 13323-66-5
M. Wt: 240.25 g/mol
InChI Key: FGPJTMCJNPRZGF-JXMROGBWSA-N
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Description

“1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one” is a type of chalcone . Chalcones are known as benzyl acetophenone or benzylideneacetophenone or trans-1, 3-diaryl-2-propen-1-ones .


Synthesis Analysis

The synthesis of this compound involves the benzoylation of ortho-hydroxyacetophenone in pyridine . The yield of the synthesis process was 88.16%, and the product had a greenish-yellow color .


Molecular Structure Analysis

The molecular structure of this compound was confirmed through quantum chemical studies . The IR (KBr) ν max (cm −1 ) values were: 3226 (–OH), 1692 (C=O), 1636 (C=C, aliphatic), 1562 (C=C, aromatic) . The 1 HNMR (400 MHz, CDCl 3 ) values were: 5.78 (Ar-OH), 7.6–8.36 (Ar-H), 3.8 (HC=CH) .


Chemical Reactions Analysis

The compound has been studied for its potential inhibiting properties against SARS-CoV-2 . The results of molecular docking of prepared 2-hydroxychalcones against SARS-CoV-2 (7BQY) main protease disclosed their inhibition .


Physical and Chemical Properties Analysis

The compound has a greenish-yellow color and a melting point of 129 °C . Its mass (m/z) is 240.96 (240.26), and it contains 74% carbon .

Scientific Research Applications

Polarographic Studies

  • The reduction of isomers of 1-(2-hydroxyphenyl)-3-[2(3 or 4)-pyridyl]-2-propen-1-ones, including 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, was investigated using classical polarography. This study provided insights into the electrochemical behavior and reduction paths of these compounds (Butkiewicz, 1972).

Dielectric and Thermal Properties

  • The dielectric and thermal properties of a polymer synthesized from 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, a compound closely related to this compound, were explored. This research highlights the compound's potential in material science applications (Çelik & Coskun, 2018).

Electronic Properties and Chemical Reactivity

  • A study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a derivative of this compound, provided insights into its geometrical entities, electronic properties, and chemical reactivity. This research is vital for understanding the molecular structure and reactivity of such compounds (Adole et al., 2020).

Antibacterial Activity

  • The synthesis and characterization of metal complexes with 1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one, and their antibacterial activity were examined. This study underscores the potential of such compounds in developing new antibacterial agents (Tharmaraj et al., 2009).

Optical Properties

  • Research on the synthesis, characterization, and optical properties of 2'-aminochalcones derived from (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, a compound related to this compound, provided valuable information on their potential in optoelectronics and photonics applications (Sulpizio et al., 2016).

Chemical and Antibacterial Activities

  • A study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, closely related to the compound , using density functional theory, revealed insights into its chemical reactivity and antibacterial potential, particularly against Staphylococcus aureus (Deghady et al., 2021).

Corrosion Inhibition

  • Chalcone derivatives including 3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one were studied for their potential as corrosion inhibitors of aluminum in hydrochloric acid solutions. This research opens avenues for industrial applications in corrosion prevention (Fouda et al., 2014).

Future Directions

The compound and its derivatives have shown potential as inhibitors against SARS-CoV-2 . This suggests that they could be further studied for their potential applications in the treatment of COVID-19 .

Mechanism of Action

2’,4-Dihydroxychalcone, also known as 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one or 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a bioactive flavonoid with a wide range of therapeutic potential .

Target of Action

The primary target of 2’,4-Dihydroxychalcone is HlyU, a master virulence regulator in Vibrio vulnificus . It also exhibits inhibitory effects on Hsp90, a molecular chaperone that plays a key role in protein folding and stability .

Mode of Action

2’,4-Dihydroxychalcone interacts with its targets by binding to the ATPase domain of Hsp90 . This interaction inhibits the binding of HlyU to the P rtxA1 promoter, thereby reducing the expression of major toxin networks .

Biochemical Pathways

The compound affects the Hsp90-calcineurin pathway . By inhibiting HlyU, it reduces the expression of virulence factors under its control, similar to the hlyU deletion mutant . This leads to a decrease in the hemolytic activity of V. vulnificus .

Pharmacokinetics

Chalcones in general are known for their low redox potential and greater chance of undergoing electron transfer reactions .

Result of Action

The result of 2’,4-Dihydroxychalcone’s action is a significant reduction in the virulence and infection potential of V. vulnificus . It also exhibits synergistic effects against E. coli by reducing membrane permeability .

Action Environment

The action of 2’,4-Dihydroxychalcone can be influenced by environmental factors. For instance, it has been found to be effective in the presence of nalidixic acid, exhibiting synergistic effects against E. coli . .

Biochemical Analysis

Biochemical Properties

2’,4-Dihydroxychalcone has been shown to interact with various enzymes and proteins. It has demonstrated potent in vitro antileishmanial activity . It also has the ability to inhibit COX-1 and COX-2 enzymes . The compound has been found to have a moderate to potential ability to reduce blood sugar .

Cellular Effects

2’,4-Dihydroxychalcone has significant effects on various types of cells and cellular processes. It has been found to potently inhibit proliferation and induce apoptosis in PC‑3 human prostate cancer cells in a dose-dependent manner . It also reduces the hemolytic activity of Vibrio vulnificus .

Molecular Mechanism

At the molecular level, 2’,4-Dihydroxychalcone exerts its effects through various mechanisms. It has been found to specifically target HlyU, a master virulence regulator in Vibrio vulnificus, and inhibit its binding to the P rtxA1 promoter . It also induces apoptosis in PC‑3 cells via upregulation of PTEN and p27Kip1, which results in cell cycle arrest in G0/G1 phase, activation of caspase‑3/‑7 and induction of apoptosis .

Temporal Effects in Laboratory Settings

The effects of 2’,4-Dihydroxychalcone over time in laboratory settings have been studied. It has been found that the compound’s effects are approximately 90% diffusion-controlled at pH 7.5 .

Dosage Effects in Animal Models

In animal models, the effects of 2’,4-Dihydroxychalcone vary with different dosages. For example, in male mice with type 2 diabetes, at doses of 200–300 mg/kg/day, 2′,4′-dihydroxychalcone exhibited a hypoglycemic effect comparable to that of metformin, an antidiabetic drug .

Metabolic Pathways

2’,4-Dihydroxychalcone is involved in various metabolic pathways. It is a vital intermediate substance in the biosynthetic pathway of flavonoids .

Subcellular Localization

Chalcone isomerase, an enzyme involved in the biosynthesis of flavonoids and related to chalcones, has been found in the cytoplasm, cell wall, and nucleus of grapevine vegetable tissues .

Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPJTMCJNPRZGF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Maybridge MSDS]
Record name 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
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CAS No.

13323-66-5
Record name 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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